![molecular formula C12H22N2O2 B1488522 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine CAS No. 1247700-94-2](/img/structure/B1488522.png)
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine
Overview
Description
“4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine” is a chemical compound with the molecular formula C12H22N2O2. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies. One common approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For instance, chiral complexes of calcium promote asymmetric 1,4-addition reactions and [3+2] cycloaddition reactions of α-amino acid derivatives with α,β-unsaturated carbonyl compounds .Scientific Research Applications
Kinetic Studies in Organic Chemistry
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine and its related compounds have been utilized in kinetic studies. For instance, the reaction kinetics of 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine was examined in dimethyl sulfoxide, revealing a two-stage reaction process. The study provided valuable insights into the reactivity and structure of the transition state during the reaction, contributing to a broader understanding of reaction dynamics in organic chemistry (Fujinuma et al., 1989).
Heterocyclic Chemistry and Medicinal Chemistry
Compounds related to this compound have been used in the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which further undergo recyclization to produce various thiophenedicarboxylates and thiophenecarboxylates. These compounds are significant in heterocyclic chemistry and have potential implications in medicinal chemistry (Yamagata et al., 1993).
Synthesis of Conformationally Rigid Diamines
The compound 3-(pyrrolidin-1-yl)piperidine, closely related to this compound, is noted for its importance in medicinal chemistry due to its conformationally rigid diamine structure. A novel method for its synthesis, which is more feasible for large-scale production than previous methods, has been developed, highlighting the compound's significance in the synthesis of complex molecular structures (Smaliy et al., 2011).
Insecticide Research
Insecticide research has also seen the application of piperidine derivatives, like 2-piperidone derivatives, revealing the influence of reaction conditions on the hydrogenation and methylation of the piperidine derivative. This research is pivotal for the development and understanding of new insecticidal agents (Takahashi et al., 1960).
Future Directions
The pyrrolidine ring and its derivatives, including “4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine”, have significant potential in drug discovery due to their versatile scaffold and bioactive properties . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
and piperidines are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry to develop drugs for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . Similarly, piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
The biological activity of these compounds can be influenced by steric factors and the spatial orientation of substituents, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (ADME/Tox) results for drug candidates .
properties
IUPAC Name |
(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGTUCYXMBVCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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